Target Selectivity: Androgen Receptor (AR) Antagonism vs. Non-Specific Cytochrome P450 Inhibition
The target compound is designed within a chemotype (3-aryl-3-hydroxy-1-phenylpyrrolidines) that demonstrates potent androgen receptor (AR) binding and antagonism, with lead compound 54 from the same series showing a functional AR antagonistic IC50 value in the sub-micromolar range in AR-transactivation assays. [1] In contrast, the identically-formulated Proadifen hydrochloride (CAS 62-68-0) is a prototypical, non-selective suicide inhibitor of cytochrome P450 enzymes (IC50 values typically 0.1–10 μM across CYP isoforms) with no reported direct AR binding activity. [2] This mechanistic divergence means that for assays probing AR signaling, the target compound engages the intended pharmacological target, whereas Proadifen introduces a non-specific, off-target pan-CYP inhibitory artifact.
| Evidence Dimension | Primary pharmacological target |
|---|---|
| Target Compound Data | Androgen receptor (AR) antagonist; chemotype IC50 in sub-μM range (extrapolated from compound 54 activity in the same series). |
| Comparator Or Baseline | Proadifen hydrochloride (CAS 62-68-0): Cytochrome P450 inhibitor; IC50 values: 0.1–10 μM across various CYP isoforms. |
| Quantified Difference | Target engagement is mechanistically orthogonal (AR nuclear receptor vs. CYP enzyme). The target compound engages AR; Proadifen does not. |
| Conditions | AR transactivation assay; recombinant CYP inhibition assays (literature-established profiles for Proadifen). |
Why This Matters
Researchers investigating androgen receptor biology must use the target compound to achieve pathway-specific modulation, as substitution with Proadifen will produce non-mechanistic, pleiotropic effects through generalized CYP inhibition.
- [1] Yamamoto, S.; Kobayashi, H.; Kaku, T.; Aikawa, K.; Hara, T.; Yamaoka, M.; Kanzaki, N.; Hasuoka, A.; Baba, A.; Ito, M. Design, synthesis, and biological evaluation of 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives as novel androgen receptor antagonists. Bioorg. Med. Chem. 2013, 21 (1), 70–83. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 47207277, Proadifen hydrochloride. Retrieved April 30, 2026. View Source
